- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

Cas no 347-54-6 (5-Fluorosalicylaldehyde)

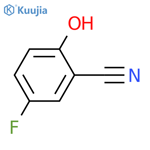

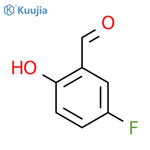

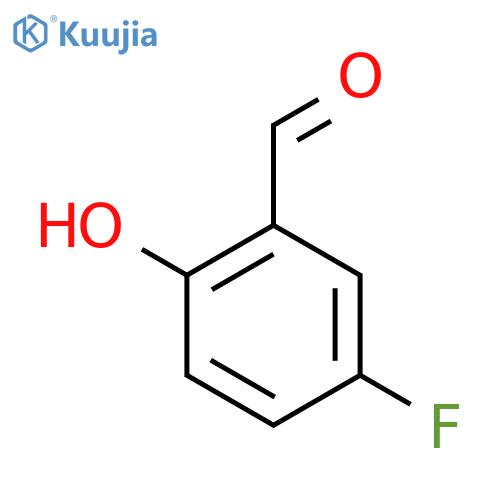

5-Fluorosalicylaldehyde structure

商品名:5-Fluorosalicylaldehyde

5-Fluorosalicylaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-hydroxybenzaldehyde

- 5-FLUOROSALICYLALDEHYDE

- 5-Fluoro-2-Hydroxybenzaldehyde 5-Fluoro Salicylic Aldehyde

- 5-FluoroSalicylicAldehyde

- 2-hydroxy-5-fluorobenzaldehyde

- 4-fluoro-2-formylphenol

- 5-fluoro-2-hydroxy-benzaldehyde

- 5-fluorosalicyclaldehyde

- Benzaldehyde, 5-fluoro-2-hydroxy-

- PubChem1444

- 5-fluoro salicylaldehyde

- 5-?Fluorosalicylaldehyde

- KSC492M4T

- BEN210

- 5-fluoro-2-hydroxy benzaldehyde

- 2-hydroxy-5-fluoro-benzaldehyde

- FDUBQNUDZOGOFE-UHFFFAOYSA-

- FDUBQNUDZOGOFE-UHFFFAOYSA-N

- Z415638796

- DTXSID50371994

- InChI=1/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H

- AC-1255

- BCP18438

- AKOS000346037

- 347-54-6

- A822384

- 5-fluoranyl-2-oxidanyl-benzaldehyde

- EN300-50297

- FT-0631996

- CS-W007331

- Q-102838

- AM20040233

- A6097

- 5-Fluorosalicylaldehyde, 97%

- MFCD01090997

- F0574

- HY-W007331

- SCHEMBL117649

- SY003760

- PS-9053

- STL112266

- DTXCID80323027

- FF04956

- 626-267-9

- 5-Fluorosalicylaldehyde

-

- MDL: MFCD01090997

- インチ: 1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H

- InChIKey: FDUBQNUDZOGOFE-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 140.02700

- どういたいしつりょう: 140.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.3

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.35

- ゆうかいてん: 82.0 to 86.0 deg-C

- ふってん: 56°C/1mmHg(lit.)

- フラッシュポイント: 79.2℃

- 屈折率: 1.531

- PSA: 37.30000

- LogP: 1.34380

- かんど: Air Sensitive

- ようかいせい: 使用できません

5-Fluorosalicylaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Store at room temperature

5-Fluorosalicylaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Fluorosalicylaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030341-500g |

5-Fluorosalicylaldehyde |

347-54-6 | 98% | 500g |

¥5749.00 | 2024-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43844-5g |

5-Fluorosalicylaldehyde, 98+% |

347-54-6 | 98+% | 5g |

¥6430.00 | 2023-02-26 | |

| Chemenu | CM252379-100g |

5-Fluoro-2-hydroxybenzaldehyde |

347-54-6 | 95+% | 100g |

$206 | 2022-06-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F73070-25g |

5-Fluoro-2-hydroxybenzaldehyde |

347-54-6 | 97% | 25g |

¥215.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F73070-100g |

5-Fluoro-2-hydroxybenzaldehyde |

347-54-6 | 100g |

¥1156.0 | 2021-09-09 | ||

| Apollo Scientific | PC5683-5g |

5-Fluoro-2-hydroxybenzaldehyde |

347-54-6 | 5g |

£13.00 | 2024-05-24 | ||

| Enamine | EN300-50297-100.0g |

5-fluoro-2-hydroxybenzaldehyde |

347-54-6 | 95% | 100g |

$318.0 | 2023-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1300-100G |

5-fluoro-2-hydroxybenzaldehyde |

347-54-6 | 97% | 100g |

¥ 1,036.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1300-250G |

5-fluoro-2-hydroxybenzaldehyde |

347-54-6 | 97% | 250g |

¥ 2,488.00 | 2023-04-13 | |

| Enamine | EN300-50297-10.0g |

5-fluoro-2-hydroxybenzaldehyde |

347-54-6 | 95% | 10g |

$48.0 | 2023-05-05 |

5-Fluorosalicylaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 30 min, rt

1.2 1 h, rt → reflux

2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt

1.2 1 h, rt → reflux

2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt

リファレンス

- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

5-Fluorosalicylaldehyde Raw materials

5-Fluorosalicylaldehyde Preparation Products

5-Fluorosalicylaldehyde 関連文献

-

Grzegorz Wesela-Bauman,Mateusz Urban,Sergiusz Luliński,Janusz Serwatowski,Krzysztof Wo?niak Org. Biomol. Chem. 2015 13 3268

-

Ling Chen,Shao-Yun Yin,Mei Pan,Kai Wu,Hai-Ping Wang,Ya-Nan Fan,Cheng-Yong Su J. Mater. Chem. C 2016 4 6962

-

Fu-Yin Cheng,Chen-Yen Tsai,Bor-Hunn Huang,Kuan-Yeh Lu,Chu-Chieh Lin,Bao-Tsan Ko Dalton Trans. 2019 48 4667

-

Erik Ekengard,Lotta Glans,Irwin Cassells,Thibault Fogeron,Preshendren Govender,Tameryn Stringer,Prinessa Chellan,George C. Lisensky,William H. Hersh,Isa Doverbratt,Sven Lidin,Carmen de Kock,Peter J. Smith,Gregory S. Smith,Ebbe Nordlander Dalton Trans. 2015 44 19314

-

Jin-Mei Peng,Hai-Ling Wang,Zhong-Hong Zhu,Zi-Yuan Liu,Hua-Hong Zou,Fu-Pei Liang J. Mater. Chem. C 2021 9 9319

347-54-6 (5-Fluorosalicylaldehyde) 関連製品

- 394-50-3(3-fluoro-2-hydroxybenzaldehyde)

- 348-28-7(4-Fluoro-2-hydroxybenzaldehyde)

- 199287-52-0(4,5-Difluoro-2-hydroxybenzaldehyde)

- 704884-74-2(5-Fluoro-2-hydroxy-3-methylbenzaldehyde)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:347-54-6)5-Fluorosalicylaldehyde

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:347-54-6)5-Fluorosalicylaldehyde

清らかである:99%/99%

はかる:100g/500g

価格 ($):212.0/658.0